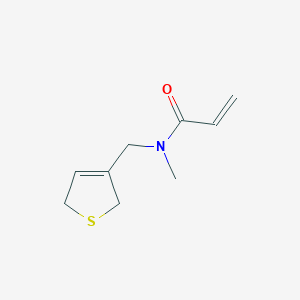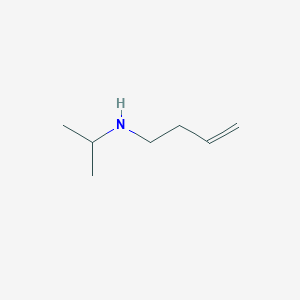![molecular formula C25H19ClN2O2S B2476752 5-(5-Chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 902294-37-5](/img/structure/B2476752.png)
5-(5-Chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(5-Chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a useful research compound. Its molecular formula is C25H19ClN2O2S and its molecular weight is 446.95. The purity is usually 95%.
BenchChem offers high-quality 5-(5-Chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal-Induced Facile Synthesis
The synthesis of complex heterocyclic systems often leverages metal-induced reactions for their construction. A notable example involves the reaction between 4-thiaheptane-2,6-dione and 1,2-diaminobenzene in the presence of nickel(II) perchlorate, leading to the formation of a nickel(II) complex. This process illustrates a case of metal-induced carbon–carbon bond formation, a fundamental strategy in constructing sophisticated organic frameworks like the subject compound (Tandon & Lucas, 2008).
Supramolecular Structures
The study of supramolecular structures provides insights into the weak interactions stabilizing complex molecular assemblies. Research on compounds similar to the one , involving 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione, reveals the importance of weak C-H...O hydrogen bonds in forming stable molecular assemblies. Such studies are crucial for understanding the molecular basis of recognition and assembly processes in chemistry (Low et al., 2002).
Formation of Oxygen-Bridged Heterocycles
The formation of oxygen-bridged heterocycles is a pivotal reaction in synthetic organic chemistry, especially in the construction of complex organic molecules. The condensation of certain ketones with methyl acetoacetate, under the Hantzsch synthesis conditions, leads to derivatives that form the basis of further chemical investigations and potential applications in drug development (Svetlik, Tureček, & Hanuš, 1988).
Alternating Copolymers via Diels-Alder and Ene Reactions
The reactivity of certain triazolinediones in Diels-Alder and ene reactions highlights a pathway towards the synthesis of alternating copolymers. This approach is significant for the development of new materials with tailored properties for specific applications. The extreme reactivity of these compounds offers a versatile tool in polymer chemistry (Mallakpour & Butler, 1985).
Novel Anticancer Agents
The synthesis and evaluation of novel heterocyclic compounds, incorporating moieties such as thiazole or 1,3,4-thiadiazole, demonstrate potential anticancer activities. These findings are pivotal for the development of new therapeutic agents, providing a foundation for future drug discovery efforts aimed at treating various cancers (Gomha et al., 2017).
properties
IUPAC Name |
3-(5-chloro-2-methylphenyl)-1-[(3-methylphenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN2O2S/c1-15-6-5-7-17(12-15)14-27-22-19-8-3-4-9-21(19)31-23(22)24(29)28(25(27)30)20-13-18(26)11-10-16(20)2/h3-13,23H,14H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMUUWYMQSLHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C[N+]2=C3C(C(=O)N(C2=O)C4=C(C=CC(=C4)Cl)C)SC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN2O2S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(4-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2476671.png)
![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2476673.png)



![8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2476679.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2476680.png)

![1,3-Benzothiazol-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2476684.png)



![Bicyclo[3.2.1]octan-8-amine hydrochloride](/img/structure/B2476691.png)
